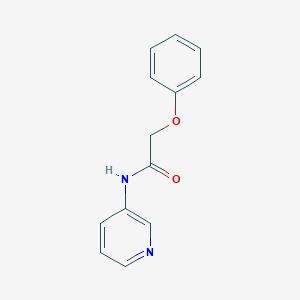

2-phenoxy-N-(pyridin-3-yl)acetamide

Übersicht

Beschreibung

2-phenoxy-N-(pyridin-3-yl)acetamide is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of a phenoxy group and a pyridyl group connected through an ethanamide linkage. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(pyridin-3-yl)acetamide typically involves the coupling of phenoxyacetic acid with 3-aminopyridine. The reaction is carried out in the presence of coupling agents such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and dry dichloromethane (DCM) as the solvent . The reaction conditions include maintaining a dry environment and using lutidine as a base to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Amide Group

The acetamide functional group participates in hydrolysis and substitution reactions. Key pathways include:

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes regioselective electrophilic substitution, primarily at the C4 position due to meta-directing effects of the nitrogen atom.

Functionalization via Cross-Coupling Reactions

The pyridine ring supports palladium-catalyzed coupling reactions for derivatization:

Reductive Transformations

Selective reduction of the amide group is achievable under controlled conditions:

Interaction with Biological Targets

Computational docking studies reveal its binding to enzymatic pockets (e.g., DprE1 in Mycobacterium tuberculosis), where hydrogen bonding with the pyridine nitrogen and amide oxygen enhances affinity . This interaction underpins its potential as a pharmacophore in antitubercular agents.

Stability and Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Biological Activities

Anti-Cancer Research

One of the most significant applications of 2-phenoxy-N-(pyridin-3-yl)acetamide is in anti-cancer research. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and colon carcinoma (HCT116), with some compounds showing IC50 values as low as 0.86 μM . The mechanism of action often involves the inhibition of cellular pathways that promote tumor growth and survival.

Anti-Inflammatory Properties

Research has also highlighted its potential anti-inflammatory properties. Similar compounds have demonstrated effectiveness in reducing inflammation markers, suggesting that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

Preliminary studies suggest that this compound could exhibit antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria. The presence of the pyridine ring may enhance its interaction with biological targets involved in microbial resistance mechanisms.

Computational Studies and Molecular Docking

To further understand the interactions of this compound with biological targets, computational modeling and docking studies have been employed. These studies predict binding affinities to various enzymes and receptors involved in cancer progression, providing insights into its potential efficacy . For instance, docking studies have shown significant binding modes with proteins like glutathione S-transferase P1-1 and caspase-3, which are crucial in cancer cell survival pathways .

Case Studies

- Anti-Proliferative Activity : A study evaluated various derivatives of this compound against HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma) cell lines. Results showed significant anti-proliferative activity, indicating potential as an anticancer agent .

- Docking Studies : Molecular docking studies conducted on specific proteins revealed that certain derivatives exhibit strong binding affinities, suggesting their role as inhibitors in cancer-related pathways. This supports further exploration into their therapeutic potential .

Wirkmechanismus

The mechanism of action of 2-phenoxy-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy and pyridyl groups facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenoxyacetic acid: Shares the phenoxy group but lacks the pyridyl group.

3-Aminopyridine: Contains the pyridyl group but lacks the phenoxy group.

Phenoxyacetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or pyridyl groups.

Uniqueness

2-phenoxy-N-(pyridin-3-yl)acetamide is unique due to the combination of phenoxy and pyridyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development .

Biologische Aktivität

2-Phenoxy-N-(pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings from various studies.

Chemical Structure and Properties

This compound features a phenoxy group attached to a pyridine ring through an acetamide linkage. This structural configuration is crucial for its biological activity, as the phenoxy moiety is known to enhance interactions with biological targets.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study demonstrated that modifications to the phenoxy group significantly impacted the compound's ability to inhibit cancer cell proliferation.

- Case Study : In vitro assays against various cancer cell lines (e.g., A549 lung cancer, HepG2 hepatocellular carcinoma) revealed IC50 values ranging from 6.6 µM to 7.8 µM, comparable to standard chemotherapeutics like 5-Fluorouracil .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 6.6 ± 0.6 | |

| HepG2 (Liver Cancer) | 6.9 ± 0.7 | |

| A498 (Kidney Cancer) | 6.8 ± 0.8 | |

| CaSki (Cervical Cancer) | 7.5 ± 0.5 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth, such as the VEGF pathway, where significant reductions in VEGF levels were observed following treatment with this compound .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

- Study Findings : In a quantitative structure-activity relationship (QSAR) analysis, derivatives showed promising antimicrobial effects against Staphylococcus aureus and Escherichia coli. The most effective compounds contained halogenated substituents on the phenyl ring, enhancing their lipophilicity and membrane permeability .

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Methicillin-resistant S. aureus (MRSA) | Effective |

3. Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential in anti-inflammatory models.

- Research Insights : Studies utilizing carrageenan-induced rat paw edema models demonstrated significant reductions in inflammation when treated with derivatives of phenoxyacetamide .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Phenoxy Group : Enhances binding affinity to biological targets.

- Pyridine Ring : Contributes to overall stability and interaction with receptors.

- Substituents on Aromatic Rings : Modifications at various positions can lead to increased potency against specific targets.

Eigenschaften

IUPAC Name |

2-phenoxy-N-pyridin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-11-5-4-8-14-9-11)10-17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERVZSCNCUXQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309207 | |

| Record name | 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25288-46-4 | |

| Record name | NSC211328 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PHENOXY-N-(3-PYRIDYL)ETHANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENOXY-N-(3-PYRIDINYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.